methylboronic acid CAS No. 2377587-44-3](/img/structure/B2708922.png)
[2-(Methoxycarbonyl)pyrrol-1-YL](4-methoxyphenyl)methylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxycarbonyl)pyrrol-1-YLmethylboronic acid is a laboratory chemical used for scientific research and development . It is also known by its catalog number BB-4581 and has a CAS Number of 2377587-44-3 .
Synthesis Analysis
The synthesis of this compound might involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . A radical approach is utilized for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of this compound is likely to exhibit characteristic features of its constituent groups. For instance, in the FTIR spectrum, the absorption band at 3327 (w) cm −1 could be assigned to the pyrrole N-H str. vibrations .Chemical Reactions Analysis
The chemical reactions involving this compound might include a formal anti-Markovnikov alkene hydromethylation . This transformation is achieved through a Matteson–CH 2 –homologation paired with the catalytic protodeboronation of alkyl boronic esters .Applications De Recherche Scientifique
Supramolecular Assemblies
Boronic acids, including derivatives like 4-methoxyphenylboronic acid, play a crucial role in designing and synthesizing supramolecular assemblies. These assemblies are formed through hydrogen bonds between hetero N-atoms and boronic acid, highlighting the potential of such compounds in creating complex molecular structures (Pedireddi & Seethalekshmi, 2004).
Catalytic Applications
The compound has been utilized in palladium(II)-catalyzed alkoxycarbonylation of aryl- and alkenylboron compounds, demonstrating its effectiveness in producing methyl esters and p-chlorobenzoates under mild conditions. This method's broad functional group tolerance and efficiency underline the compound's applicability in catalytic transformations (Yamamoto, 2010).
Organic Synthesis
In organic synthesis, the compound has been used in reactions with alkyl diazoacetates to produce diverse molecular structures, such as pyrrole-tetracarboxylic acid esters, showcasing its utility in synthesizing complex organic molecules (Tomilov et al., 2005).
Ruthenium-Catalyzed Silylation
The compound contributes to the development of ortho-directing agents for arylboronic acids in ruthenium-catalyzed aromatic C-H silylation, indicating its role in selective functionalization of aromatic compounds (Ihara & Suginome, 2009).
Novel Routes to Pyrroles
It has enabled novel synthetic routes to substituted pyrroles, underscoring its significance in heterocyclic chemistry and the synthesis of biologically active molecules (Declerck et al., 2004).
Catalysis and Polymerization
The compound's derivatives serve as ligands in palladium catalysis, facilitating Suzuki-type C−C coupling reactions. This application emphasizes its role in cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in organic synthesis (Mazet & Gade, 2001).
Structural Characterization
Its derivatives have been characterized to understand the conformation of substituents and π-electron delocalization on the pyrrole ring, providing insights into the electronic and structural properties of pyrrole-based compounds (Lokaj et al., 2001).
These applications demonstrate the broad utility of “2-(Methoxycarbonyl)pyrrol-1-ylmethylboronic acid” in scientific research, from facilitating complex chemical transformations to contributing to the synthesis and understanding of molecular structures.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .
Mode of Action
Boronic acids and their derivatives are known to interact with their targets via the boron atom, which can form reversible covalent bonds with biological molecules . This allows them to modulate the activity of their targets in a reversible manner .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in a wide range of biochemical reactions, including oxidation, amination, halogenation, and carbon-carbon bond formation .
Pharmacokinetics
Boronic acids and their derivatives are generally known for their stability and ease of purification, which can impact their bioavailability .
Result of Action
The ability of boronic acids and their derivatives to form reversible covalent bonds with biological molecules allows them to modulate the activity of their targets .
Action Environment
It is known that boronic acids and their derivatives, such as pinacol boronic esters, are usually bench stable and often even commercially available, which suggests that they may be relatively resistant to environmental factors .
Propriétés
IUPAC Name |
[(2-methoxycarbonylpyrrol-1-yl)-(4-methoxyphenyl)methyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO5/c1-20-11-7-5-10(6-8-11)13(15(18)19)16-9-3-4-12(16)14(17)21-2/h3-9,13,18-19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKHAWNZBHGYHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(C1=CC=C(C=C1)OC)N2C=CC=C2C(=O)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

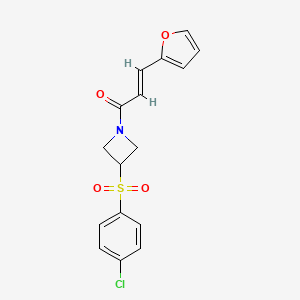
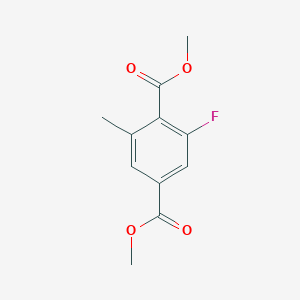

![(E)-1-benzyl-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2708847.png)

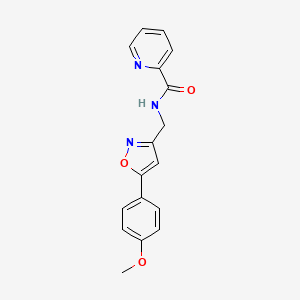
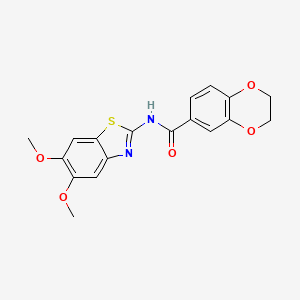

![4-[4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2708856.png)

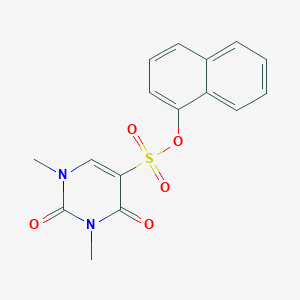
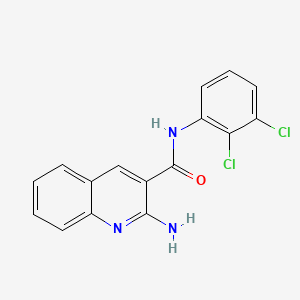
![(3Z)-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2708862.png)
